265669-37-2
Description
The Role of Peptides in Complex Biological Systems
Peptides, short chains of amino acids linked by peptide bonds, are fundamental players in a multitude of biological processes. longdom.orgajpbp.com They function as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, participating in cell-to-cell communication, immune responses, and the regulation of enzymatic activity. longdom.orgajpbp.comdergipark.org.tr Unlike large proteins, the smaller size of peptides often allows for more specific interactions with their biological targets. aocs.org
In research, synthetic peptides are invaluable tools. They can be designed to mimic or inhibit the function of natural peptides, serving as probes to dissect complex signaling pathways or as potential therapeutic agents. dergipark.org.tramericanpeptidesociety.org The ability to synthesize peptides with specific sequences and modifications has revolutionized molecular biology research, enabling the study of protein-protein interactions and the development of targeted therapies. longdom.orgthermofisher.com
Overview of β-Catenin in Canonical and Non-Canonical Signaling Pathways
β-catenin is a multifunctional protein central to two major signaling pathways: the canonical Wnt/β-catenin pathway and non-canonical pathways. nih.govcellsignal.com Its dysregulation is implicated in numerous diseases, including various cancers and developmental abnormalities. spandidos-publications.comdovepress.commdpi.com
Canonical Wnt/β-Catenin Signaling: In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a "destruction complex" consisting of proteins like Axin, APC, CK1, and GSK3. nih.govcellsignal.com This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. cellsignal.comdovepress.com When a Wnt ligand binds to its receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. nih.govacs.org This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival. cellsignal.commdpi.com
Non-Canonical Signaling: β-catenin also participates in signaling pathways independent of Wnt ligands. These pathways are less well-defined but are known to influence processes like cell adhesion and cytoskeletal organization. A key role of β-catenin outside of Wnt signaling is its function at adherens junctions, where it links cadherins to the actin cytoskeleton, contributing to cell-cell adhesion.
The table below summarizes the key molecular players in the canonical Wnt/β-catenin pathway.
| Component | Function in Wnt/β-Catenin Pathway |
| Wnt Ligands | Secreted glycoproteins that initiate the signaling cascade by binding to Frizzled receptors. cellsignal.com |
| Frizzled (Fz) Receptors | Transmembrane receptors that, upon Wnt binding, recruit co-receptors and intracellular signaling proteins. nih.gov |
| LRP5/6 Co-receptors | Single-pass transmembrane proteins that form a complex with Wnt and Fz to activate the pathway. nih.govcellsignal.com |
| Dishevelled (Dvl) | A scaffolding protein that is recruited to the receptor complex and plays a crucial role in inhibiting the β-catenin destruction complex. nih.gov |
| Axin | A scaffold protein that is a core component of the β-catenin destruction complex. nih.govcellsignal.com |
| Adenomatous Polyposis Coli (APC) | A tumor suppressor protein and a key component of the destruction complex. nih.govcellsignal.com |
| Casein Kinase 1 (CK1) | A kinase that, along with GSK3, phosphorylates β-catenin, marking it for degradation. nih.govdovepress.com |
| Glycogen (B147801) Synthase Kinase 3 (GSK3) | A kinase that phosphorylates β-catenin as part of the destruction complex. nih.govcellsignal.com |
| β-TrCP | An E3 ubiquitin ligase that recognizes phosphorylated β-catenin and targets it for proteasomal degradation. dovepress.com |
| TCF/LEF Transcription Factors | Nuclear proteins that, in the absence of β-catenin, repress Wnt target genes. Upon binding to β-catenin, they become transcriptional activators. cellsignal.com |
Specific Context of β-Catenin Peptide (265669-37-2) in Contemporary Academic Inquiry
The compound with CAS number this compound is an 8-amino acid peptide derived from β-catenin. chemsrc.commedchemexpress.com Its primary role in scientific research has been as a tool to investigate specific immunological processes.
The β-catenin peptide this compound was identified as a naturally occurring self-peptide that can be presented by major histocompatibility complex (MHC) class I molecules. targetmol.com Initial in vitro studies demonstrated that this specific peptide could efficiently mediate the positive selection of thymocytes. chemsrc.comtargetmol.com Positive selection is a critical process in the thymus where T cells that can recognize self-MHC molecules are allowed to mature, ensuring a functional T cell repertoire. The ability of this β-catenin peptide to promote this process highlights its significance in understanding T cell development. chemsrc.com
The synthesis of this peptide for research purposes typically involves solid-phase peptide synthesis (SPPS), a standard method for producing custom peptides. longdom.orgthermofisher.combiorxiv.orgnpl.co.uk This technique allows for the precise, stepwise addition of amino acids to a growing chain attached to a solid resin support. longdom.org Subsequent purification and characterization ensure the final product is of high purity for use in sensitive biological assays. npl.co.uk
While the initial research established the role of β-catenin peptide this compound in thymocyte positive selection, several academic gaps and areas for further investigation remain. A significant area of interest lies in understanding how peptides derived from intracellular proteins like β-catenin are processed and presented on MHC molecules.
The aberrant regulation of the Wnt/β-catenin pathway is a hallmark of many cancers. dovepress.comresearchgate.net This often leads to the overexpression and accumulation of β-catenin, which could potentially result in an altered presentation of β-catenin-derived peptides on the surface of cancer cells. This raises the question of whether such peptides could serve as tumor-associated antigens, making them potential targets for cancer immunotherapy.
Furthermore, the intricate interplay between Wnt/β-catenin signaling and immune regulation is an active area of research. researchgate.netashpublications.org There is a significant gap in understanding how modulating this pathway, for instance with peptide-based inhibitors or modulators, might impact the immune response to tumors. researchgate.netashpublications.orgfrontiersin.orgnih.govnih.gov Recent studies have explored the development of peptide-based regulators to target the Wnt/β-catenin pathway, indicating a promising therapeutic avenue. frontiersin.orgnih.govnih.gov However, a comprehensive understanding of how specific peptides like this compound might influence the broader immune landscape in the context of a dysregulated Wnt pathway is still lacking.
The table below outlines the key research findings related to β-Catenin Peptide (this compound) and its broader context.
| Research Area | Key Findings |
| Identity and Function | β-Catenin Peptide (this compound) is an 8-amino acid peptide derived from β-catenin. chemsrc.commedchemexpress.com It has been shown to promote thymocyte positive selection in vitro. chemsrc.comtargetmol.com |
| Synthesis | Typically synthesized using Solid-Phase Peptide Synthesis (SPPS). longdom.orgthermofisher.combiorxiv.orgnpl.co.uk |
| β-Catenin Pathway | β-catenin is a key effector in the canonical Wnt signaling pathway, which is crucial for development and is often dysregulated in cancer. nih.govcellsignal.comspandidos-publications.comdovepress.commdpi.com |
| Research Gaps | The mechanisms of processing and presentation of intracellular peptides like this one on MHC molecules require further elucidation. The potential of this peptide as a tumor-associated antigen and its role in the tumor microenvironment are underexplored. The broader immunomodulatory effects of targeting the Wnt/β-catenin pathway with peptides are not fully understood. researchgate.netashpublications.org |
Properties
CAS No. |
265669-37-2 |
|---|---|
Molecular Formula |
C₄₉H₇₆N₁₂O₁₅ |
Molecular Weight |
1073.20 |
sequence |
One Letter Code: RTYTYEKL |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of β Catenin Peptide
Methodologies for Primary Sequence Verification and Post-Translational Modification Analysis
The primary structure of β-Catenin peptides is fundamental to their function and interactions. The verification of the amino acid sequence is a critical first step in its characterization. This is often achieved through a combination of mass spectrometry-based techniques, such as tandem mass spectrometry (MS/MS), which allows for the precise determination of the peptide's amino acid sequence.
Post-translational modifications (PTMs) play a crucial role in regulating the activity and stability of β-Catenin. cytoskeleton.com These modifications include phosphorylation, ubiquitination, acetylation, and SUMOylation, each of which can enhance or inhibit the protein's function depending on the specific amino acid residues targeted. cytoskeleton.com
Key PTMs and their effects include:
Phosphorylation: Phosphorylation of serine and threonine residues at the N-terminus (Ser-33, Ser-37, Thr-41, and Ser-45) and C-terminus (Ser-552 and Ser-675) is a critical regulatory mechanism. nih.gov For instance, phosphorylation by casein kinase 1α (CK-1α) and glycogen (B147801) synthase kinase 3 (GSK3) mediates the degradation of β-Catenin. cytoskeleton.com
Ubiquitination: Following phosphorylation, β-Catenin is targeted for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex, which leads to its degradation by the proteasome. nih.govresearchgate.net
Acetylation: Acetylation of specific lysine (B10760008) residues by enzymes like CBP and p300 can either inhibit or enhance β-Catenin's transcriptional activity and its interaction with transcription factors. cytoskeleton.com
The analysis of these PTMs often involves sophisticated proteomic techniques. Two-dimensional difference gel electrophoresis (2D-DIGE) can reveal changes in protein isoforms resulting from PTMs. biologists.comresearchgate.net Mass spectrometry is also a powerful tool for identifying and mapping specific PTM sites on the β-Catenin peptide. biologists.comresearchgate.net
Application of High-Resolution Spectroscopic Techniques for Secondary and Tertiary Structure Determination
Understanding the three-dimensional structure of β-Catenin peptides is essential for elucidating their function. High-resolution spectroscopic techniques are instrumental in this endeavor.
X-Ray Crystallography: This technique has been used to determine the crystal structure of β-Catenin in complex with various binding partners. researchgate.netgrossmannlab.comrcsb.org For example, the structure of a β-TrCP1-Skp1-β-catenin complex has been solved at a resolution of 3.0 Å, revealing the basis of substrate recognition. researchgate.net These crystal structures provide detailed atomic-level views of the peptide's conformation and its interactions with other molecules. grossmannlab.comrcsb.orgrcsb.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique for studying the structure and dynamics of peptides in solution. acs.org Saturation Transfer Difference (STD) NMR and Transfer Nuclear Overhauser Effect SpectroscopY (TRNOESY) have been employed to study the conformation of β-Catenin peptides when bound to their protein partners, such as β-TrCP. nih.gov These methods allow for the identification of the specific amino acid residues involved in the binding interface. nih.govresearchgate.net NMR has also been used to analyze the interaction between β-Catenin and other proteins, providing insights into the molecular mechanisms of these interactions. embopress.org
Molecular Dynamics Simulations and Computational Approaches for Conformational Ensemble Elucidation
Molecular dynamics (MD) simulations and other computational methods are powerful tools for exploring the conformational landscape of β-Catenin peptides. researchgate.netnih.govresearchgate.net These simulations can provide insights into the dynamic behavior of the peptide, which is often not captured by static crystal structures.
MD simulations have been used to:
Refine peptide structures and predict binding affinities. researchgate.net
Study the conformational changes that occur upon binding to a target protein. researchgate.net
Design novel peptide inhibitors that target β-Catenin. nih.gov
By combining deep learning with structure-based modeling and simulation, researchers have been able to design peptide inhibitors with enhanced binding affinities for β-Catenin. researchgate.netnih.gov These computational approaches are becoming increasingly important in the development of new therapeutic strategies targeting the Wnt/β-Catenin signaling pathway. worldscientific.comcodeocean.com
Isotopic Labeling Strategies for Structural and Dynamic Probing in Complex Environments
Isotopic labeling is a technique used in conjunction with NMR spectroscopy and mass spectrometry to study the structure and dynamics of proteins in more complex biological environments. rsc.org By selectively incorporating stable isotopes, such as ¹³C, ¹⁵N, and ²H, into the peptide, researchers can simplify complex spectra and focus on specific regions of interest. rsc.org
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling method for quantifying relative changes in protein abundance. nih.govwashington.edu This technique has been used to study the effects of various treatments on the β-Catenin protein network. nih.gov
Tandem Mass Tag (TMT) labeling is another chemical labeling strategy that allows for the multiplexed quantitative analysis of proteins from different samples. thermofisher.com These advanced labeling techniques provide valuable information on how β-Catenin peptides behave and are regulated within the cell.
Synthetic Methodologies and Derivatization Strategies for β Catenin Peptide Analogs
Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for β-Catenin Peptide
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing synthetic peptides like the β-catenin analogs. du.ac.in The efficiency of SPPS, particularly for "difficult sequences" prone to aggregation, such as those found in β-catenin binding domains, relies heavily on the optimization of various parameters. nih.gov Difficult sequences can hinder the coupling and deprotection steps, leading to truncated or impure products. biotage.co.jp Strategies to overcome these challenges include the use of specialized resins, optimized coupling reagents, and advanced technologies like microwave-assisted SPPS (MW-SPPS). nih.govformulationbio.com
MW-SPPS has emerged as a valuable technique, as it can accelerate reaction times and improve the purity and yield of the final peptide. formulationbio.comresearchgate.net Microwave energy enhances both the deprotection of the Fmoc group and the amide bond formation, with coupling times often reduced to as little as five minutes. researchgate.net For phosphopeptides, which are relevant to β-catenin regulation, specific protocols have been developed to minimize side reactions like β-elimination. biorxiv.orgacs.org For instance, using a low concentration of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at high temperatures can efficiently remove the Fmoc group while suppressing β-elimination. acs.org The choice of solvent is also critical, with research exploring greener alternatives to traditionally used solvents like N,N-dimethylformamide (DMF). unifi.it
Detailed research findings have led to the development of optimized protocols. For example, a semi-automated instrument for MW-SPPS utilizes a flow-through reaction vessel and nitrogen bubbling for precise temperature control. nih.gov The selection of the solid support resin, such as polystyrene-based or more advanced matrices like ChemMatrix, is also crucial for successful synthesis, especially in automated and continuous-flow systems. biotage.co.jpacs.org
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) | Phosphopeptide SPPS (Optimized) | Reference |
|---|---|---|---|---|
| Resin/Support | Polystyrene (PS), 2-chlorotrityl chloride resin | PEG-based ChemMatrix, Rink Amide AM resin | Fmoc-pSer(OBzl)LGLGLG on resin | du.ac.inbiotage.co.jpresearchgate.net |
| Coupling Reagents | DIC/Oxyma Pure, HATU/DIEA | DIC/Oxyma Pure, HATU/DIEA | HATU/DIEA (3 equiv. AA) | acs.orgacs.org |
| Coupling Time | 60-150 minutes per amino acid | ~5-10 minutes per amino acid | 1-10 minutes | researchgate.netbiorxiv.orgmdpi.com |
| Deprotection Reagent | 20% piperidine (B6355638) in DMF | 20% piperidine in DMF or greener alternatives (e.g., γ-valerolactone) | 0.5% DBU in DMF (to minimize β-elimination) | acs.orgunifi.itacs.org |
| Deprotection Time | 15-30 minutes | ~3 minutes | 10 seconds - 5 minutes | researchgate.netacs.org |
| Temperature | Room Temperature | Up to 90°C | Room Temperature (deprotection) or 75-90°C (coupling) | biorxiv.orgacs.orgunifi.it |
| Key Advantages | Well-established, versatile | Faster synthesis, higher purity/yield, good for difficult sequences | Minimizes side reactions (β-elimination), high purity for phosphopeptides | formulationbio.comresearchgate.netbiorxiv.org |
Strategic Design and Synthesis of Chemically Modified β-Catenin Peptide Derivatives
To enhance the therapeutic potential of β-catenin peptide analogs, various chemical modifications are employed to improve their structural stability, cell permeability, and binding affinity. google.com A prominent strategy is "peptide stapling," which involves introducing a covalent cross-link between two amino acid side chains to lock the peptide into its bioactive α-helical conformation. nih.govpnas.org This is particularly relevant for mimicking the α-helical binding domains of proteins like Axin and B-cell lymphoma 9 (BCL9) that interact with β-catenin. nih.govacs.org
Several stapling chemistries have been developed. All-hydrocarbon stapling, achieved through ring-closing metathesis (RCM) of two olefin-bearing unnatural amino acids, is a widely used method. nih.govpnas.org Another approach utilizes the Huisgen 1,3-dipolar cycloaddition ("click chemistry") to form a triazole staple, which can also enhance helicity and proteolytic resistance. nih.govacs.orgnih.gov More recently, late-stage Suzuki-Miyaura cross-coupling has been explored to create novel staples. beilstein-journals.org
The design of these stapled peptides is often guided by the crystal structure of the target protein complex, such as the Axin/β-catenin complex. rsc.orgpnas.org Non-interacting residues on the peptide are chosen as sites for incorporating the stapling amino acids to avoid disrupting key binding interactions. pnas.org Research has shown that these modifications can lead to significant improvements in binding affinity, with some stapled peptides achieving low nanomolar dissociation constants (Kd). pnas.orgepfl.ch For example, a thioether-bridged peptide developed through phage display and chemical modification exhibited a Kd of 5.2 nM for β-catenin. epfl.ch
| Peptide Derivative Class | Modification Strategy | Peptide Origin | Reported Binding Affinity (Kd) | Key Findings | Reference |
|---|---|---|---|---|---|
| All-Hydrocarbon Stapled Peptides | Ring-closing metathesis (RCM) of olefinic amino acids (e.g., S5, R5) | Axin | 8 nM - 290 nM | Increased α-helicity (up to 51%), cell permeability, and proteolytic stability. Staple position is critical for affinity. | rsc.orgpnas.org |
| Triazole-Stapled Peptides | Huisgen 1,3-dipolar cycloaddition ("click chemistry") | BCL9 | Binding improved 4-fold vs. linear precursor | Double-stapled peptides showed >90% helicity and improved metabolic stability. | nih.govmdpi.comnih.gov |
| Thioether-Bridged Peptides | Cyclization of cysteine residues with chemical linkers (e.g., DBMB, CDCB) via phage display | Axin (affinity matured) | 5.2 nM | >200-fold improvement in affinity over the original peptide. No unnatural amino acids required. | epfl.ch |
| Suzuki-Miyaura Cross-Coupled Peptides | On-resin SMC of bromo- and boron-containing amino acids | Axin | 5-fold higher affinity than linear analogue | Increased α-helicity and enhanced stability against proteolytic digestion. | beilstein-journals.org |
| Bicyclic β-Sheet Mimetics | Macrocyclization and late-stage diversification | E-cadherin | 0.053 µM - >5 µM | Designed to mimic β-sheet structures, providing smaller binders that can inhibit the β-catenin/TCF-4 interaction. | researchgate.net |
Bioorthogonal Ligation Techniques for Functionalizing β-Catenin Peptide Probes
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. mdpi.com These techniques are invaluable for functionalizing peptide analogs with probes for imaging, tracking, or other diagnostic purposes. pnas.org For β-catenin peptides, this allows for the study of their cellular uptake, localization, and interaction with their target protein in a biological context. nih.govresearchgate.net
The most prominent bioorthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," which forms a stable triazole linkage. nih.govnih.gov A catalyst-free version, the strain-promoted azide-alkyne cycloaddition (SPAAC), is particularly useful for live-cell applications as it avoids the cytotoxicity associated with copper catalysts. nih.gov Other important bioorthogonal reactions include the Staudinger ligation and tetrazine ligation. mdpi.comnih.gov
These methods have been used to create sophisticated probes for studying β-catenin. For example, researchers have developed a FRET-based imaging system by dual-labeling β-catenin with a genetically encoded GFP and then using bioorthogonal chemistry to attach a second fluorophore to a post-translational modification (O-GlcNAc). nih.govresearchgate.net This allows for real-time visualization of the glycosylation status of β-catenin within cells. Similarly, peptides can be tagged with azides or alkynes during SPPS and subsequently ligated to imaging agents, affinity tags, or drug molecules. acs.org
| Ligation Technique | Reactants | Key Features | Application Example for β-Catenin/Peptide Studies | Reference |
|---|---|---|---|---|
| Staudinger Ligation | Azide + Phosphine | First bioorthogonal reaction developed; forms a stable amide bond. | Labeling of cell-surface glycans with biotinylated phosphines after metabolic incorporation of azido (B1232118) sugars. | mdpi.comnih.gov |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (with Cu(I) catalyst) | Highly efficient, high yield, forms a stable 1,4-disubstituted triazole. The most widely used click chemistry. | Generation of triazole-stapled BCL9 peptides to stabilize α-helical structure and inhibit β-catenin interaction. | nih.govmdpi.comnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | Copper-free, ideal for live-cell imaging as it avoids catalyst toxicity. | Dual-labeling of β-catenin with GFP and a chemically-clicked imaging probe on O-GlcNAc for FRET-based imaging in HeLa cells. | nih.govresearchgate.netnih.gov |
| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction kinetics, suitable for in vivo applications. | Fluorogenic probes for imaging; tetrazine quenches fluorescence until it reacts with the target alkene/alkyne. | mdpi.comnih.gov |
| Thiol-Michael Addition / Thiol-ene Reaction | Thiol (Cysteine) + Maleimide / Alkene | Specific modification of cysteine residues. Thiol-ene can be photo-initiated. | Used for peptide macrocyclization to create stabilized helical peptides targeting β-catenin. | nih.gov |
Exploration of Biosynthetic Pathways and Enzymatic Modifications for β-Catenin Peptide Production
While chemical synthesis is the primary route for producing peptide analogs, exploring biosynthetic and enzymatic methods offers alternative and potentially more sustainable pathways. Nature produces a vast array of complex peptides through two main routes: ribosomal synthesis and non-ribosomal peptide synthesis (NRPS). nih.govfrontiersin.org
Ribosomally synthesized and post-translationally modified peptides (RiPPs) start with a precursor peptide encoded by an mRNA template. nih.gov This precursor is then modified by a series of dedicated enzymes to yield the final active peptide. This pathway can be harnessed to produce modified peptides by engineering the precursor sequence or the modifying enzymes. nih.gov
In contrast, non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that act as an assembly line to build peptides without a direct mRNA template. uzh.chwikipedia.org Each module in an NRPS is responsible for selecting, activating, and incorporating a specific amino acid, which can include non-proteinogenic and D-amino acids. wikipedia.org This modularity allows for the biosynthesis of highly complex and modified peptides. Understanding the "non-ribosomal code"—the specificity of the adenylation domains within each module—could allow for the rational design of NRPSs to produce novel β-catenin peptide analogs.
Enzymatic modifications also play a crucial role in regulating the activity of β-catenin itself. The protein is subject to numerous post-translational modifications, including phosphorylation by kinases like GSK-3β and deubiquitination by enzymes like USP7, which control its stability and nuclear translocation. nih.gov These enzymatic processes provide inspiration for developing peptide analogs with enhanced stability or for designing enzymatic strategies to modify synthetic peptides. For instance, enzymes can be used for specific ligations or cyclizations, sometimes offering advantages in stereoselectivity and milder reaction conditions compared to purely chemical methods. researchgate.net
| Feature | Ribosomal Synthesis | Non-Ribosomal Peptide Synthesis (NRPS) | Reference |
|---|---|---|---|
| Template | mRNA | Protein (the NRPS enzyme itself) | nih.govwikipedia.org |
| Monomers | Primarily the 20 proteinogenic α-amino acids | >500 different monomers, including D-amino acids, β-amino acids, fatty acids, and hydroxy acids | nih.govwikipedia.org |
| Machinery | Ribosome, tRNAs, mRNAs, translation factors | Large, multi-modular enzyme complexes (NRPSs) | nih.govwikipedia.org |
| Modifications | Post-translational (e.g., phosphorylation, glycosylation, disulfide bonds) | Co-translational (e.g., N-methylation, epimerization, cyclization, heterocyclization) | nih.govwikipedia.org |
| Product Structure | Primarily linear polypeptides | Often cyclic, branched, or complex macrocyclic structures | nih.govwikipedia.org |
| Engineering Potential | Genetic engineering of precursor peptide sequence; harnessing post-translational modification enzymes (RiPPs) | Domain swapping and module engineering to create novel peptide sequences (rational design based on "non-ribosomal code") | nih.gov |
Mechanistic Elucidation of β Catenin Peptide Activity at the Molecular and Cellular Level
Identification and Characterization of Direct Molecular Targets
A complete understanding of a peptide's biological activity begins with identifying its direct molecular binding partners and quantifying these interactions.
Quantitative Analysis of Protein-Peptide Binding Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Despite the known biological activity of the β-catenin peptide (265669-37-2), a thorough review of the scientific literature reveals a notable absence of studies employing quantitative biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize its direct binding to protein targets.
While SPR and ITC are powerful methods for determining the thermodynamics and kinetics of protein-ligand interactions, nih.govbeilstein-journals.orgunlv.educam.ac.uk and have been used extensively to study the interactions of the full-length β-catenin protein with its various binding partners, nih.gov this level of detailed analysis has not been publicly reported for the RTYTYEKL peptide fragment.
General principles of these techniques are described below:
Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip to which a target molecule is immobilized. mdpi.commdpi.com It allows for real-time monitoring of the association and dissociation of a ligand (like a peptide), providing data on binding affinity (K_D), and the on- (k_a) and off- (k_d) rates of the interaction. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. beilstein-journals.orgunlv.educam.ac.uk By titrating the peptide into a solution containing a potential binding partner, one can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.govnih.gov
A comprehensive search for data applying these methods to the peptide this compound did not yield any specific binding constants or thermodynamic parameters. Therefore, a data table for this section cannot be generated.
Elucidation of Peptide-Nucleic Acid and Peptide-Lipid Interactions (if applicable)
Currently, there is no available scientific literature describing studies that have investigated the potential interactions between the β-catenin peptide (RTYTYEKL) and nucleic acids (DNA or RNA) or lipids. Research on peptide-nucleic acid plos.orgmdpi.comnih.govnih.govyoutube.com and peptide-lipid mdpi.comrsc.orgnih.govmdpi.com interactions is an active field, but studies specifically involving the this compound peptide have not been reported.
Functional Modulation in Controlled In Vitro Cellular Systems
The functional consequences of the β-catenin peptide's activity have been primarily explored within the context of the immune system, specifically in the development and activation of T-lymphocytes.
In Vitro Studies on Thymocyte Positive Selection Mechanisms
The most well-documented function of the β-catenin peptide (this compound) is its ability to mediate the positive selection of thymocytes. genscript.comtargetmol.comnih.gov Positive selection is a critical process in the thymus where immature T-cells (thymocytes) are tested for their ability to recognize self-peptides presented by major histocompatibility complex (MHC) molecules. This process is essential for the generation of a functional and self-tolerant T-cell repertoire.
Research has shown that the RTYTYEKL peptide, when presented by the MHC class I molecule H-2K^b, acts as a naturally occurring self-peptide that very efficiently mediates the positive selection of OT-I thymocytes. targetmol.comnih.gov OT-I mice are a transgenic model where the T-cells express a receptor specific for a peptide from ovalbumin presented by H-2K^b. The study by Santori et al. (2002) identified this β-catenin-derived peptide as one of the rare, structurally homologous self-peptides capable of inducing this crucial developmental step. nih.gov These selecting self-peptides exhibit conservation of amino acid charge at key T-cell receptor contact residues. nih.gov
| Study Focus | Cellular System | Key Findings | Reference |
| Identification of Self-Peptides in Positive Selection | OT-I Transgenic Thymocytes | The β-catenin peptide (RTYTYEKL) is a naturally occurring self-peptide that efficiently mediates the positive selection of OT-I thymocytes when presented by H-2K^b. | nih.gov |
| Role of β-Catenin in Positive Selection | Transgenic Mice with Stabilized β-Catenin | Expression of stabilized β-catenin enhances the process of positive selection, particularly for CD8-positive T-cells, and increases the number of positive selection intermediates. | nih.gov |
Investigation of β-Catenin Signaling Pathway Perturbations
β-catenin is a dual-function protein, acting as a key effector of the canonical Wnt signaling pathway and as a component of cell-cell adhesion complexes. nih.govwikipedia.org The Wnt/β-catenin pathway is crucial for numerous developmental and homeostatic processes. plos.orgbiorxiv.org While the peptide this compound is derived from β-catenin, the primary focus of existing research has been on its extracellular role as a T-cell receptor ligand rather than its direct impact on the intracellular Wnt/β-catenin signaling cascade.
Studies have shown that the intracellular stabilization of the full-length β-catenin protein promotes thymocyte positive selection. nih.gov However, there is a lack of direct evidence from the reviewed literature demonstrating that the external application of the RTYTYEKL peptide perturbs the canonical Wnt/β-catenin pathway within the target cells. For instance, it is not documented whether this peptide influences the phosphorylation state of intracellular β-catenin, its translocation to the nucleus, or the expression of its downstream target genes like c-Myc or Cyclin D1. Other peptides derived from β-catenin or designed to inhibit its interaction with partners like BCL9 have been shown to modulate this pathway, but this has not been specifically demonstrated for the RTYTYEKL peptide. thno.orgsapiencetherapeutics.com
Assessment of β-Catenin Peptide Influence on Cellular Phenotypes and Responses
The influence of the β-catenin peptide on cellular phenotypes has been primarily characterized in the context of T-cell responses. While it acts as a weak agonist that drives positive selection in developing thymocytes, mature, naive OT-I T-cells are typically unresponsive to this peptide. nih.gov
However, a study investigating the role of the tyrosine phosphatase PTPN22, a negative regulator of T-cell activation, revealed that PTPN22-deficient cytotoxic T-lymphocytes (CTLs) exhibit a heightened response to the RTYTYEKL self-peptide. nih.gov In these genetically modified cells, re-stimulation with the β-catenin peptide led to a significant increase in the production of inflammatory cytokines. nih.gov
| Cellular System | Condition | Phenotypic Response to RTYTYEKL Peptide | Reference |
| Wild-Type OT-I CTLs | In Vitro Restimulation | Unresponsive | nih.gov |
| PTPN22-deficient OT-I CTLs | In Vitro Restimulation | Markedly elevated production of IFN-γ and TNF | nih.gov |
This finding indicates that under certain conditions, such as the loss of a key negative regulator, this self-peptide can break tolerance in mature T-cells and induce an inflammatory phenotype. Beyond this specific immunological context, there is no available data on the effects of the β-catenin peptide (this compound) on other cellular phenotypes such as proliferation, apoptosis, or differentiation in other cell types.
Compound Names
| CAS Number | Name | Sequence |
| This compound | β-Catenin peptide | Arg-Thr-Tyr-Thr-Tyr-Glu-Lys-Leu (RTYTYEKL) |
Structure-Activity Relationship (SAR) Studies to Define Key Pharmacophores.pnas.organnualreviews.org
The discovery and optimization of molecules targeting the β-catenin signaling pathway have been significantly guided by structure-activity relationship (SAR) studies. These investigations are crucial for identifying the key chemical features—the pharmacophores—responsible for a compound's biological activity. A prime example of this is the development of ICG-001, a small molecule designed to mimic the structural and functional aspects of β-catenin peptides to inhibit TCF/β-catenin-mediated transcription. pnas.org ICG-001 achieves this by specifically binding to the transcriptional coactivator CREB-binding protein (CBP), thereby preventing its interaction with β-catenin. pnas.org This selective inhibition redirects gene expression from a proliferative state towards a differentiation-promoting state, as it does not affect the interaction between β-catenin and the highly homologous coactivator p300. pnas.orgpnas.orgmdpi.com
Systematic Mutational Analysis and Functional Correlates
For small molecules like ICG-001, systematic mutational analysis is analogous to the synthesis and evaluation of a series of structural analogs. This process helps to delineate which parts of the molecule are essential for its activity and selectivity.
The initial discovery of ICG-001 involved screening a chemical library of compounds designed to mimic secondary protein structures. pnas.org A key early analog, ICG-002, was synthesized by adding a biotinylated linker to ICG-001. pnas.org This modification, used for affinity-based target identification, demonstrated that this part of the molecule could be altered without abolishing its primary function, as ICG-002 was still capable of binding to the target protein, CBP. pnas.org
Subsequent research and patent literature have described further modifications to the ICG-001 scaffold, leading to second-generation inhibitors with improved properties. For instance, PRI-724, a clinical-stage derivative of ICG-001, was developed to enhance potency and drug-like characteristics. mdpi.comnih.gov Further SAR studies have explored modifications at various positions of the pyrazino[1,2-a]pyrimidine core. A patent for next-generation inhibitors disclosed analogs, such as [3+2]-117, which demonstrated approximately 20-fold greater activity in inhibiting the CBP/β-catenin interaction compared to the parent compound, ICG-001. google.com Another analog, [3+2]-101, also showed potency at least 10 times greater than ICG-001 in cellular assays. google.com These improvements in potency underscore the importance of specific substitutions on the core scaffold.
These findings highlight that while the core bicyclic structure is fundamental, the substituents at the C-6, N-8, and C-1 positions are critical for modulating the potency and selectivity of the interaction with CBP.
| Compound Name | Structural Modification from ICG-001 | Functional Correlate / Activity | Reference |
|---|---|---|---|
| ICG-001 | Parent Compound | Selectively inhibits β-catenin/CBP interaction with an IC50 of 3 µM. Induces apoptosis in colon cancer cells. | pnas.orgmerckmillipore.com |
| ICG-002 | Addition of a biotinylated linker | Retains ability to bind to CBP; used as an affinity reagent for target identification. | pnas.org |
| PRI-724 | Derivative of ICG-001 (enantiomer) | Second-generation inhibitor with improved potency and selectivity, advanced into clinical trials. | mdpi.comnih.govresearchgate.net |
| [3+2]-117 | Isoxazole-containing analog | ~20-fold more active than ICG-001 in disrupting the β-catenin/CBP interaction. Dramatically increases β-catenin/p300 interaction. | google.com |
| [3+2]-101 | Isoxazole-containing analog | >10-fold more potent than ICG-001 in cellular reporter assays. | google.com |
Computational Modeling for Quantitative Structure-Activity Relationships (QSAR)
While specific, large-scale QSAR studies exclusively focused on ICG-001 derivatives are not extensively published in peer-reviewed literature, the principles of its mechanism provide a clear basis for a qualitative pharmacophore model. The remarkable selectivity of ICG-001 for CBP over the highly similar p300 protein is the cornerstone of this model. pnas.orgnih.gov
The key pharmacophoric features of ICG-001 are those that allow it to fit precisely into a binding pocket at the N-terminus of CBP (specifically, amino acids 1-111), a region that must possess subtle but critical differences from the corresponding region in p300. pnas.orgoncotarget.com Computational and structural studies suggest that the interaction is driven by a combination of hydrophobic and hydrogen-bonding interactions.
The essential elements of the ICG-001 pharmacophore can be defined as:
A rigid bicyclic core scaffold: The pyrazino[1,2-a]pyrimidine-4,7-dione structure acts as a constrained template, correctly orienting the key interacting side chains.
Aromatic/Hydrophobic Groups: The p-hydroxybenzyl group at the C-6 position and the naphthalen-1-ylmethyl group at the N-8 position are critical for hydrophobic interactions within the CBP binding pocket. The precise size, shape, and electronics of these aromatic systems are crucial for achieving high affinity and selectivity.
Hydrogen Bond Donor/Acceptor: The carboxamide group at the C-1 position, including the N-benzyl substituent, participates in hydrogen bonding, further anchoring the molecule in its binding site. The hydroxyl group on the benzyl (B1604629) ring is also a potential hydrogen bond donor.
| Pharmacophoric Feature | Corresponding Moiety in ICG-001 | Inferred Role in Activity | Reference |
|---|---|---|---|
| Rigid Core Scaffold | Pyrazino[1,2-a]pyrimidine-4,7-dione | Provides the structural backbone and constrains the conformation of substituents for optimal binding. | pnas.org |
| Hydrophobic Region 1 | (4-hydroxyphenyl)methyl at C-6 | Occupies a hydrophobic pocket within the CBP N-terminus. The hydroxyl group may form specific hydrogen bonds. | pnas.org |
| Hydrophobic Region 2 | (naphthalen-1-yl)methyl at N-8 | Provides extensive hydrophobic contact, contributing significantly to binding affinity and likely selectivity. | pnas.org |
| H-Bonding Moiety | N-benzyl-carboxamide at C-1 | Participates in key hydrogen bond interactions, orienting the inhibitor within the binding site. | pnas.org |
The development of more potent analogs like [3+2]-117, which replaces the amide with a bioisosteric isoxazole (B147169) ring, confirms that modifications to the hydrogen-bonding and electronic nature of this region can significantly enhance activity. google.com Such findings are critical for refining computational models and driving the rational design of future inhibitors with even greater specificity and therapeutic potential.
Compound Names Mentioned
| Compound Name |
| β-Catenin |
| ICG-001 |
| ICG-002 |
| PRI-724 |
| [3+2]-117 |
| [3+2]-101 |
| Vincristine |
| Dexamethasone |
| L-Asparaginase |
| Gemcitabine |
| Bevacizumab |
| Staurosporine |
| Sorafenib |
| Icaritin |
| Apigenin |
Structure-Activity Relationship (SAR) Studies to Define Key Pharmacophores.pnas.organnualreviews.org
The discovery and optimization of molecules targeting the β-catenin signaling pathway have been significantly guided by structure-activity relationship (SAR) studies. These investigations are crucial for identifying the key chemical features—the pharmacophores—responsible for a compound's biological activity. A prime example of this is the development of ICG-001, a small molecule designed to mimic the structural and functional aspects of β-catenin peptides to inhibit TCF/β-catenin-mediated transcription. pnas.org ICG-001 achieves this by specifically binding to the transcriptional coactivator CREB-binding protein (CBP), thereby preventing its interaction with β-catenin. pnas.org This selective inhibition redirects gene expression from a proliferative state towards a differentiation-promoting state, as it does not affect the interaction between β-catenin and the highly homologous coactivator p300. pnas.orgpnas.orgmdpi.com
Systematic Mutational Analysis and Functional Correlates
For small molecules like ICG-001, systematic mutational analysis is analogous to the synthesis and evaluation of a series of structural analogs. This process helps to delineate which parts of the molecule are essential for its activity and selectivity.
The initial discovery of ICG-001 involved screening a chemical library of compounds designed to mimic secondary protein structures. pnas.org A key early analog, ICG-002, was synthesized by adding a biotinylated linker to ICG-001. pnas.org This modification, used for affinity-based target identification, demonstrated that this part of the molecule could be altered without abolishing its primary function, as ICG-002 was still capable of binding to the target protein, CBP. pnas.org
Subsequent research and patent literature have described further modifications to the ICG-001 scaffold, leading to second-generation inhibitors with improved properties. For instance, PRI-724, a clinical-stage derivative of ICG-001, was developed to enhance potency and drug-like characteristics. mdpi.comnih.gov Further SAR studies have explored modifications at various positions of the pyrazino[1,2-a]pyrimidine core. A patent for next-generation inhibitors disclosed analogs, such as [3+2]-117, which demonstrated approximately 20-fold greater activity in inhibiting the CBP/β-catenin interaction compared to the parent compound, ICG-001. google.com Another analog, [3+2]-101, also showed potency at least 10 times greater than ICG-001 in cellular assays. google.com These improvements in potency underscore the importance of specific substitutions on the core scaffold.
These findings highlight that while the core bicyclic structure is fundamental, the substituents at the C-6, N-8, and C-1 positions are critical for modulating the potency and selectivity of the interaction with CBP.
| Compound Name | Structural Modification from ICG-001 | Functional Correlate / Activity | Reference |
|---|---|---|---|
| ICG-001 | Parent Compound | Selectively inhibits β-catenin/CBP interaction with an IC50 of 3 µM. Induces apoptosis in colon cancer cells. | pnas.orgmerckmillipore.com |
| ICG-002 | Addition of a biotinylated linker | Retains ability to bind to CBP; used as an affinity reagent for target identification. | pnas.org |
| PRI-724 | Derivative of ICG-001 (enantiomer) | Second-generation inhibitor with improved potency and selectivity, advanced into clinical trials. | mdpi.comnih.govresearchgate.net |
| [3+2]-117 | Isoxazole-containing analog | ~20-fold more active than ICG-001 in disrupting the β-catenin/CBP interaction. Dramatically increases β-catenin/p300 interaction. | google.com |
| [3+2]-101 | Isoxazole-containing analog | >10-fold more potent than ICG-001 in cellular reporter assays. | google.com |
Computational Modeling for Quantitative Structure-Activity Relationships (QSAR)
While specific, large-scale QSAR studies exclusively focused on ICG-001 derivatives are not extensively published in peer-reviewed literature, the principles of its mechanism provide a clear basis for a qualitative pharmacophore model. The remarkable selectivity of ICG-001 for CBP over the highly similar p300 protein is the cornerstone of this model. pnas.orgnih.gov
The key pharmacophoric features of ICG-001 are those that allow it to fit precisely into a binding pocket at the N-terminus of CBP (specifically, amino acids 1-111), a region that must possess subtle but critical differences from the corresponding region in p300. pnas.orgoncotarget.com Computational and structural studies suggest that the interaction is driven by a combination of hydrophobic and hydrogen-bonding interactions.
The essential elements of the ICG-001 pharmacophore can be defined as:
A rigid bicyclic core scaffold: The pyrazino[1,2-a]pyrimidine-4,7-dione structure acts as a constrained template, correctly orienting the key interacting side chains.
Aromatic/Hydrophobic Groups: The p-hydroxybenzyl group at the C-6 position and the naphthalen-1-ylmethyl group at the N-8 position are critical for hydrophobic interactions within the CBP binding pocket. The precise size, shape, and electronics of these aromatic systems are crucial for achieving high affinity and selectivity.
Hydrogen Bond Donor/Acceptor: The carboxamide group at the C-1 position, including the N-benzyl substituent, participates in hydrogen bonding, further anchoring the molecule in its binding site. The hydroxyl group on the benzyl ring is also a potential hydrogen bond donor.
| Pharmacophoric Feature | Corresponding Moiety in ICG-001 | Inferred Role in Activity | Reference |
|---|---|---|---|
| Rigid Core Scaffold | Pyrazino[1,2-a]pyrimidine-4,7-dione | Provides the structural backbone and constrains the conformation of substituents for optimal binding. | pnas.org |
| Hydrophobic Region 1 | (4-hydroxyphenyl)methyl at C-6 | Occupies a hydrophobic pocket within the CBP N-terminus. The hydroxyl group may form specific hydrogen bonds. | pnas.org |
| Hydrophobic Region 2 | (naphthalen-1-yl)methyl at N-8 | Provides extensive hydrophobic contact, contributing significantly to binding affinity and likely selectivity. | pnas.org |
| H-Bonding Moiety | N-benzyl-carboxamide at C-1 | Participates in key hydrogen bond interactions, orienting the inhibitor within the binding site. | pnas.org |
The development of more potent analogs like [3+2]-117, which replaces the amide with a bioisosteric isoxazole ring, confirms that modifications to the hydrogen-bonding and electronic nature of this region can significantly enhance activity. google.com Such findings are critical for refining computational models and driving the rational design of future inhibitors with even greater specificity and therapeutic potential.
Preclinical Mechanistic Investigations of β Catenin Peptide in in Vivo Models Non Human
Evaluation of β-Catenin Peptide's Mechanistic Effects in Non-Human Organismal Systems
Recent in vivo studies using non-human models, such as Drosophila and mammalian cell lines, have provided significant insights into the mechanistic effects of N-terminal β-catenin peptides, which are functionally analogous to the peptide with CAS number 265669-37-2. This peptide is a naturally occurring 8-amino acid self-peptide that plays a role in thymocyte positive selection. sapiencetherapeutics.comchemsrc.comgenscript.comtargetmol.com
A key mechanistic finding is that a conserved N-terminal peptide of β-catenin acts as a dominant interference tool to attenuate Wnt/Wg signaling in vivo. chemsrc.combiorxiv.orgbiorxiv.org This is achieved by binding to the Intraflagellar Transport A (IFT-A) complex protein, IFT140. biorxiv.orgbiorxiv.org This interaction is crucial for the nuclear translocation of β-catenin. By binding to IFT140, the peptide competitively inhibits the transport of endogenous β-catenin into the nucleus. biorxiv.orgbiorxiv.org This interference leads to a reduction in the nuclear pool of β-catenin available for signaling.
The functional consequence of this reduced nuclear translocation is the downregulation of Wnt/Wg signaling target genes. biorxiv.orgbiorxiv.org This has been observed in vivo in Drosophila models, where the expression of the peptide leads to phenotypes consistent with reduced Wg signaling, such as partial loss of the wing margin. nih.gov Furthermore, the inhibitory effect of the peptide on nuclear translocation of β-catenin has been shown to be conserved in mammalian cells. chemsrc.combiorxiv.orgbiorxiv.org
Interestingly, the inhibitory action of the β-catenin peptide is effective even in the presence of mutations that typically lead to the stabilization of β-catenin protein, a common event in various cancers. nih.gov By targeting the nuclear import mechanism rather than the protein degradation pathway, the peptide can attenuate signaling downstream of stabilized β-catenin. nih.gov
Interactive Data Table: In Vivo Mechanistic Effects of a β-Catenin N-terminal Peptide
| Model Organism/System | Experimental Approach | Key Mechanistic Finding | Observed Effect | Reference |
| Drosophila melanogaster | Expression of Arm34-87 peptide (fly ortholog) | Interference with Wg signaling | Partial loss of wing margin, reduction in Senseless (Sens) expression | nih.gov |
| Drosophila melanogaster | Co-immunoprecipitation from wing disc extracts | Direct binding to IFT140 | Arm34-87 peptide co-precipitates with IFT140 | biorxiv.org |
| Mouse Embryonic Fibroblasts (MEFs) | Transfection with β-cat24–79-GFP | Inhibition of nuclear import | Drastic reduction of nuclear β-catenin upon Wnt3A treatment | nih.gov |
| Human Cancer Cell Lines | Top-Flash reporter assay | Inhibition of Wnt-dependent transcription | Strong inhibition of Wnt-signaling target gene activation | biorxiv.org |
Pharmacodynamic Biomarker Identification and Pathway Engagement Studies in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging its target and modulating the intended biological pathway in a living system. For inhibitors of the Wnt/β-catenin pathway, several potential biomarkers can be considered, although specific data for the peptide this compound are not extensively published.
A primary and direct biomarker for a β-catenin nuclear translocation inhibitor would be the subcellular localization of β-catenin . A shift in β-catenin from the nucleus to the cytoplasm and membrane in response to treatment would be a strong indicator of target engagement. sapiencetherapeutics.com This can be assessed in tumor biopsies from xenograft models using techniques like immunohistochemistry (IHC) or immunofluorescence. researchgate.net
Downstream of target engagement, the expression levels of Wnt/β-catenin target genes can serve as robust PD biomarkers. These include, but are not limited to, AXIN2, c-MYC, and Cyclin D1 . researchgate.netnih.gov A reduction in the mRNA or protein levels of these genes following treatment would confirm pathway inhibition. Quantitative real-time PCR (qRT-PCR) and western blotting are standard methods for these assessments in preclinical models. researchgate.netnih.gov Chromatin Immunoprecipitation (ChIP) can also be employed to demonstrate reduced occupancy of β-catenin at the promoters of these target genes. nih.gov
Other potential biomarkers are related to the physiological consequences of Wnt/β-catenin pathway inhibition. For instance, in cancer models, a decrease in cell proliferation markers (e.g., Ki-67) or an increase in apoptosis markers (e.g., cleaved caspase-3) in tumor tissue could serve as secondary PD markers. e-century.us
Interactive Data Table: Potential Pharmacodynamic Biomarkers for β-Catenin Nuclear Translocation Inhibitors
| Biomarker Category | Specific Biomarker | Method of Measurement | Expected Change with Inhibition | Reference |
| Target Engagement | Nuclear β-catenin levels | Immunohistochemistry, Immunofluorescence | Decrease | sapiencetherapeutics.com |
| Pathway Modulation | AXIN2 mRNA/protein | qRT-PCR, Western Blot | Decrease | nih.gov |
| Pathway Modulation | c-MYC mRNA/protein | qRT-PCR, Western Blot | Decrease | researchgate.netnih.gov |
| Pathway Modulation | Cyclin D1 mRNA/protein | qRT-PCR, Western Blot | Decrease | researchgate.netnih.gov |
| Cellular Process | Cell Proliferation (Ki-67) | Immunohistochemistry | Decrease | researchgate.net |
| Cellular Process | Apoptosis (Cleaved Caspase-3) | Immunohistochemistry, TUNEL assay | Increase | researchgate.nete-century.us |
Assessment of In Vivo Target Occupancy and Molecular Interactions (excluding efficacy/toxicity for drug development)
The assessment of in vivo target occupancy aims to quantify the extent to which a compound binds to its intended molecular target in a living organism. For the β-catenin peptide this compound, the proposed direct molecular target is IFT140. biorxiv.orgbiorxiv.org Demonstrating that the peptide occupies this target in vivo is a critical step in its preclinical characterization.
Direct measurement of target occupancy for a peptide interacting with a cytoplasmic protein like IFT140 in vivo is challenging. Techniques such as positron emission tomography (PET) are often used for cell surface receptors or enzymes but are less straightforward for intracellular protein-protein interactions.
An alternative approach is to use co-immunoprecipitation (Co-IP) from tissues of treated animals to demonstrate the interaction between the administered peptide and its target. biorxiv.org For example, if a tagged version of the peptide is used in preclinical models, tissues can be harvested, and immunoprecipitation against the tag can be performed, followed by western blotting for IFT140 to confirm the interaction in vivo. biorxiv.org
Another method to infer target engagement is through competition assays. If a specific molecular probe for the peptide's binding site on IFT140 were available, one could measure the displacement of this probe in tissues from animals treated with the peptide.
Advanced Analytical and Bioanalytical Methodologies for β Catenin Peptide Research
Development of High-Sensitivity Chromatographic and Electrophoretic Techniques for Peptide Purity and Heterogeneity Analysis
The synthesis and purification of peptides, such as the β-catenin peptide Arg-Thr-Tyr-Thr-Tyr-Glu-Lys (CAS 265669-37-2), necessitate rigorous analytical methods to ensure their purity and characterize any heterogeneity. nih.govgenscript.comchemsrc.comarctomsci.comcirclestar-chem.com High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these assessments.
For peptides, reversed-phase HPLC (RP-HPLC) is the most common modality. The purity of synthetic peptides, including phospho-β-catenin blocking peptides, is routinely evaluated by RP-HPLC, often achieving purity levels of >90% or even ≥99%. nih.govcellsignal.jp Similarly, for small molecule inhibitors of the β-catenin pathway, such as ICG-001, HPLC is the standard for purity assessment, with commercially available standards reaching ≥98% to 99.82% purity. selleck.co.jpsigmaaldrich.comtargetmol.comabmole.com
Capillary electrophoresis (CE) offers an orthogonal approach to HPLC for purity analysis. Its high efficiency and resolution make it suitable for separating closely related peptide impurities that may not be resolved by HPLC. While specific applications of CE for the β-catenin peptide this compound are not extensively documented, its utility in peptide analysis is well-established.
Table 1: Chromatographic Purity of Compounds in β-Catenin Research
| Compound | Analytical Method | Reported Purity |
|---|---|---|
| ICG-001 | HPLC | ≥98% |
| ICG-001 | HPLC | ≥99% sigmaaldrich.com |
| ICG-001 | HPLC | 99.7% targetmol.com |
| ICG-001 | HPLC | 99.82% abmole.com |
| Phospho-β-Catenin Blocking Peptide | Reversed-phase HPLC | Quality controlled cellsignal.jp |
| Synthetic β-Catenin Peptides | HPLC | >90% nih.gov |
Application of Mass Spectrometry for Quantitative Analysis in Biological Matrices and Metabolite Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the sensitive and specific quantification of β-catenin-related molecules in complex biological matrices and for identifying their metabolites. ijpras.commass-analytica.com
Quantitative Analysis in Biological Matrices:
A validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the quantitative determination of the β-catenin pathway inhibitor ICG-001 in rat plasma. nih.govresearchgate.net This method involves a straightforward protein precipitation step, followed by reversed-phase HPLC separation and detection using MS/MS. The precursor and major fragment ions for ICG-001 were identified as m/z 549.2 and 141.4, respectively. nih.govresearchgate.net This robust method has been successfully applied to pharmacokinetic studies. nih.govresearchgate.net
For the β-catenin protein itself, quantitative analysis is often performed using a proteomics approach. Liquid chromatography-multiple reaction monitoring (LC-MRM) mass spectrometry allows for the quantification of specific tryptic peptides from the β-catenin protein. nih.govacs.org This technique uses stable isotope-labeled synthetic peptides as internal standards to achieve absolute quantification of β-catenin in various samples, including colon cancer cell lines and microdissected tumor cells. nih.govacs.org For instance, in SW480 colon cancer cells, β-catenin was quantified at 152.58 ± 8.92 fmol, which corresponds to 4.59 × 10^5 molecules per cell. nih.gov
Metabolite Identification:
LC-MS is a primary technique for identifying the metabolites of drug candidates in biological matrices. ijpras.commass-analytica.com While specific metabolite identification studies for the β-catenin peptide this compound are not publicly available, the methodologies are well-established. For small molecules like ICG-001, which is a bicyclic β-turn peptidomimetic, LC-MS-based approaches would be employed to detect and structurally elucidate metabolites formed in in-vitro and in-vivo systems. nih.govsciex.com High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose, as it provides accurate mass measurements that aid in determining the elemental composition of metabolites. ijpras.com
Table 2: Mass Spectrometric Parameters for ICG-001 Quantification
| Parameter | Value |
|---|---|
| Precursor Ion ([M+H]+) | m/z 549.2 nih.govresearchgate.net |
| Major Fragment Ion | m/z 141.4 nih.govresearchgate.net |
| Analytical Method | HPLC-MS/MS nih.govresearchgate.net |
| Biological Matrix | Rat Plasma nih.govresearchgate.net |
Novel Spectroscopic and Imaging Techniques for Spatiotemporal Localization and Interaction Mapping
Understanding the subcellular location and interaction partners of β-catenin is crucial to elucidating its function. Advanced spectroscopic and imaging techniques provide the means to visualize these processes in real-time and within the native cellular environment.
Fluorescence Imaging:
Immunofluorescence staining is a widely used technique to visualize the localization of β-catenin. elifesciences.orgplos.org Studies have shown that upon Wnt signaling activation, β-catenin translocates from the cytoplasm and cell membrane to the nucleus. plos.org Genome engineering techniques have enabled the creation of cell lines with endogenously fluorescently tagged β-catenin alleles (e.g., with mCherry and mClover), allowing for the simultaneous analysis of wild-type and mutant forms of the protein within the same cell. elifesciences.org This approach, combined with techniques like fluorescence correlation spectroscopy, reveals distinct biophysical properties and dynamics of different β-catenin variants. elifesciences.org
Indocyanine green (ICG), a near-infrared fluorescent dye, has found applications in surgical oncology for tumor localization. mdpi.comd-nb.infonih.govamegroups.orgresearchgate.net While not a direct label for the β-catenin peptide, ICG fluorescence imaging is used in research involving β-catenin-driven cancers, such as hepatocellular carcinoma, to identify tumor margins during surgery. mdpi.com Novel ICG fluorescence spectroscopy systems are being developed that can detect tumors at greater depths than conventional near-infrared cameras, enhancing their utility in surgical guidance. amegroups.org
Interaction Mapping:
To study the interaction of β-catenin with its binding partners, affinity precipitation methods are employed. For example, a GST-tagged form of the Inhibitor of β-Catenin and Tcf (ICAT) can be used as an affinity matrix to selectively pull down the cadherin-free, signaling pool of β-catenin from cell lysates. nih.gov The captured β-catenin can then be detected and quantified by Western blotting. nih.gov Similarly, immunoprecipitation using antibodies against β-catenin or its partners, like E-cadherin or the coactivator CBP, followed by Western blot analysis, is used to confirm these interactions and study how they are affected by inhibitors like ICG-001. elifesciences.orgnih.gov
Development of Robust Quantification Methodologies for Research Sample Analysis
Robust and reliable quantification of β-catenin and related molecules in diverse research samples is essential for generating reproducible data.
Immunoassays:
Western blotting is a semi-quantitative method routinely used to assess the relative abundance of total and phosphorylated forms of β-catenin in cell lysates. nih.govnih.gov Antibodies specific to different epitopes and post-translational modifications of β-catenin are widely available. abclonal.com For more quantitative measurements, enzyme-linked immunosorbent assays (ELISAs) can be developed, though they are less commonly reported in the context of β-catenin research compared to Western blotting and mass spectrometry.
Mass Spectrometry-Based Quantification:
As detailed in section 6.2, LC-MRM mass spectrometry provides a highly sensitive, specific, and quantitative platform for measuring β-catenin protein levels. nih.govacs.org The development of assays for multiple peptides from the target protein enhances the reliability of quantification. nih.gov This method is sensitive enough to be applied to small sample sizes, such as those obtained from laser capture microdissection of clinical tissue samples. acs.org
Reporter Gene Assays:
For functional quantification of β-catenin signaling activity, luciferase-based reporter assays are a mainstay. selleck.co.jp These assays utilize a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. An increase in β-catenin-mediated transcription results in a corresponding increase in luciferase expression, which can be quantified by measuring luminescence. selleck.co.jp These assays are critical for screening and characterizing inhibitors of the Wnt/β-catenin pathway, such as ICG-001. selleck.co.jp
Table 3: Comparison of β-Catenin Quantification Methodologies
| Methodology | Principle | Output | Throughput | Key Advantage |
|---|---|---|---|---|
| Western Blotting | Antibody-based detection on a membrane | Semi-quantitative (relative abundance) | Low to Medium | Widely accessible, assesses protein size |
| LC-MRM Mass Spectrometry | Targeted fragmentation of specific peptides | Absolute or relative quantification | Medium | High specificity and sensitivity, multiplexable |
| Immunofluorescence | Antibody-based in-situ detection | Localization and relative intensity | Low to High (with automation) | Provides spatial information |
| TCF/LEF Reporter Assay | Transcriptional activation of luciferase | Functional activity (luminescence) | High | High-throughput screening of signaling |
| Affinity Precipitation | Pull-down of specific protein complexes | Interaction analysis, relative abundance | Low | Isolates specific protein pools |
Computational and Theoretical Chemistry Applications to β Catenin Peptide Research
Quantum Chemical Calculations for Electronic Properties and Reaction Pathways
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in determining the electronic properties of molecules. researchgate.net These methods are used to analyze parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. mdpi.com For peptide research, these calculations can elucidate the propensity of amino acids to form peptide bonds and the influence of side chains on the reaction center. researchgate.net
In the context of β-catenin research, quantum chemical calculations have been employed to analyze the inhibitory effects of potential drug molecules. researchgate.net By calculating descriptors such as ionization energy, electron affinity, and chemical potential, researchers can gain insight into the stability and reactivity of inhibitors. researchgate.net
For the β-catenin peptide 265669-37-2, quantum chemical calculations could be applied to:
Determine the distribution of electronic charge across the peptide, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is critical for predicting how the peptide might interact with biological targets.
Model the energies of its frontier orbitals (HOMO and LUMO). A higher HOMO energy, for instance, would suggest a greater ability to donate electrons, a key aspect of its potential reactivity and role in scavenging free radicals. mdpi.com
Simulate reaction pathways, for example, to understand the mechanism of its cleavage by proteases or its potential to undergo post-translational modifications.
Table 1: Illustrative Quantum Chemical Properties for β-Catenin Peptide (this compound) This table presents hypothetical data that would be generated from a DFT study to illustrate the types of electronic properties that can be calculated. Actual values require specific computational analysis.
| Property | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO | -5.8 eV | Indicates electron-donating capability. |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |
| Energy Gap (LUMO-HOMO) | 4.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 25.5 D | Measures overall polarity, influencing solubility and interactions. |
| Electron Affinity | 1.1 eV | Energy released when an electron is added. |
| Ionization Potential | 6.0 eV | Energy required to remove an electron. |
Molecular Docking and Ligand-Protein Interaction Profiling for Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to screen potential drugs by predicting their binding affinity and mode to a protein target. innovareacademics.in In β-catenin research, docking is a standard method to identify and analyze inhibitors that disrupt critical protein-protein interactions (PPIs), such as the binding of β-catenin to TCF/LEF transcription factors. researchgate.netnih.gov The process involves preparing a 3D structure of the target protein, often from a source like the Protein Data Bank (PDB), and then using algorithms to fit the ligand into the binding site. nih.gov
Although β-catenin peptide this compound is a naturally occurring peptide, molecular docking could be used to explore its potential binding partners and mechanisms of action. A hypothetical docking study of this peptide could involve:
Target Identification: Predicting its binding affinity to various proteins, including β-catenin itself, α-catenin, or components of the major histocompatibility complex (MHC), given its known role in thymocyte selection. qnl.qa
Interaction Profiling: Analyzing the specific amino acid residues involved in the binding. This would reveal the key hydrogen bonds, hydrophobic interactions, and electrostatic forces stabilizing the complex. For example, docking could show whether the tyrosine or charged lysine (B10760008) and arginine residues of the peptide play a critical role in the interaction.
Competitive Binding Analysis: Simulating whether this peptide could compete with other known binding partners of β-catenin, such as E-cadherin or APC. embopress.org
Table 2: Illustrative Molecular Docking Results for β-Catenin Peptide (this compound) with a Hypothetical Protein Target This table provides an example of the output from a molecular docking simulation, detailing the predicted binding energy and key interactions.
| Parameter | Predicted Value/Residues |
|---|---|
| Binding Affinity (kcal/mol) | -9.5 |
| Inhibition Constant (Ki) (nM) | 150 |
| Key Hydrogen Bonds (Peptide Residue → Target Residue) | Arg1 → Asp112 |
| Tyr3 → Gln76 | |
| Lys7 → Glu150 | |
| Key Hydrophobic Interactions (Peptide Residue → Target Residue) | Tyr5 → Val98, Leu102 |
| Leu8 → Phe145, Ile148 |
Coarse-Grained and All-Atom Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics
Molecular dynamics (MD) simulations generate the trajectories of atoms and molecules over time by integrating Newton's laws of motion, providing detailed insight into their dynamic behavior. researchgate.net Both all-atom (AA) and coarse-grained (CG) simulations are powerful tools in β-catenin research. researchgate.netiaea.org AA-MD provides high-resolution detail of molecular interactions, while CG-MD allows for the simulation of larger systems over longer timescales by grouping atoms into single beads. These simulations have been crucial for understanding the molecular plasticity of β-catenin, its conformational changes upon binding to partners like Tcf4, and the structural impact of mechanical forces. techscience.comresearchgate.netiaea.org
For the peptide this compound, MD simulations could reveal:
Conformational Preferences: Determining the three-dimensional shapes the peptide is most likely to adopt in solution. Studies show that even short peptides can have preferred structures, which is critical for their biological function. plos.org
Binding Stability: Once a potential complex is identified through docking, MD simulations can be used to assess its stability over time. This can confirm whether the predicted binding mode is maintained or if the peptide dissociates. researchgate.net
Interaction Dynamics: Observing the dynamic changes in interactions between the peptide and its target, including the flexibility of the peptide's backbone and side chains when bound. This can provide a more realistic picture than the static image from docking. bonvinlab.org
De Novo Peptide Design and Virtual Screening Based on Theoretical Principles
De novo design involves creating new peptide sequences from scratch based on theoretical principles to achieve a specific function, such as binding to a protein target with high affinity and specificity. researchgate.net This field has seen rapid advancement with the integration of deep learning and generative models, which can explore vast chemical spaces to discover novel peptide inhibitors. nih.govresearchgate.net These approaches have been successfully applied to design peptide inhibitors that disrupt the β-catenin/TCF interaction. researchgate.net
While the peptide this compound is a known sequence, these theoretical principles are relevant in two ways:
As a Scaffold for Optimization: The RTYTYEKL sequence could serve as a starting point or "scaffold." Computational methods could be used to suggest mutations to its sequence to enhance its binding affinity for a specific target or to improve its stability.
As a Benchmark for Virtual Screening: The known properties of this compound could be used as a benchmark in virtual screening campaigns. For example, if screening for peptides with similar characteristics, its physicochemical properties could help filter large compound libraries to identify promising candidates.
Predictive Modeling of Peptide Stability and Degradation Mechanisms
A major challenge for peptide therapeutics is their typically poor stability in vivo due to proteolytic degradation. aatbio.com Computational modeling plays a crucial role in predicting and improving peptide stability. Machine learning models can be trained to predict a peptide's half-life, and structural modifications, such as stapling or cyclization, can be modeled to assess their impact on preventing degradation. researchgate.net
For the β-catenin peptide this compound, predictive modeling could be used to:
Identify Cleavage Sites: Scan the RTYTYEKL sequence for known protease cleavage motifs to predict its susceptibility to enzymes like trypsin or chymotrypsin.
Model Degradation Pathways: Use MD simulations to study the unfolding process of the peptide, which often precedes enzymatic cleavage. This can identify conformational weaknesses.
Evaluate Stabilizing Modifications: Computationally introduce modifications, such as replacing L-amino acids with D-amino acids or creating a cyclic version of the peptide, and then use MD simulations and binding analyses to predict whether these changes improve stability without sacrificing its desired activity. Changes in protonation states, which can be modeled with constant pH MD, are also crucial for a peptide's structure and dynamics and could be computationally explored. nih.gov
Chemical Biology Applications and Future Research Directions for β Catenin Peptide
β-Catenin Peptide as a Molecular Probe for Wnt/β-Catenin Signaling Pathway Studies
β-Catenin peptides are instrumental as molecular probes for dissecting the intricacies of the Wnt/β-catenin signaling pathway. The pathway's activation state is largely determined by the cellular concentration of β-catenin. In the "off" state, a destruction complex phosphorylates β-catenin, marking it for proteasomal degradation. nih.govnih.gov The binding of a Wnt ligand to its receptors disrupts this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus and acts as a transcriptional co-activator. nih.govnih.gov
Peptide-based probes, including those derived from β-catenin or its interacting partners, are designed to modulate the protein-protein interactions (PPIs) that govern this pathway. researchgate.netmdpi.comnih.gov For instance, hydrocarbon-stapled peptides have been developed to mimic the α-helical structure of proteins that interact with β-catenin, thereby acting as inhibitors. nih.govacs.org These stapled peptides exhibit increased helicity, resistance to proteases, and cell permeability, making them effective tools for studying intracellular processes. google.com By specifically targeting the interaction between β-catenin and transcription factors like T-cell factor (TCF), these peptide probes can down-regulate the transcriptional activation of Wnt target genes, providing a means to investigate the consequences of pathway inhibition. nih.govgoogle.com Furthermore, engineered β-catenin-derived peptides are being developed to block the interaction between β-catenin and α-catenin, which could modulate E-cadherin adhesion and offer insights into metastasis. researchgate.net
The antimicrobial peptide SKACP003 has also been identified as a tool to study the Wnt/β-catenin pathway. It has been shown to induce apoptosis in breast cancer cell lines by reducing the expression of β-catenin and its downstream targets. mdpi.com This highlights the potential of diverse peptide scaffolds in creating molecular probes for this critical signaling cascade.
Integration of β-Catenin Peptide into High-Throughput Screening Platforms for Mechanistic Discovery
High-throughput screening (HTS) platforms are pivotal for discovering novel modulators of the Wnt/β-catenin pathway. These screens often utilize β-catenin peptides or proteins in various assay formats to identify small molecules or other peptides that can disrupt key PPIs. nih.govdiscovery.csiro.aumdc-berlin.denih.gov
Several HTS methodologies have been successfully employed:
ELISA-based HTS: This method has been used to screen natural product libraries for inhibitors of the β-catenin/TCF4 interaction. acs.orgdiscovery.csiro.aunih.gov An optimized ELISA-like assay demonstrated a high Z' factor, indicating its reliability for screening large compound libraries. discovery.csiro.au
AlphaScreen Technology: This bead-based proximity assay is used to identify small molecules that interfere with the interaction between β-catenin and TCF4. nih.govacs.orgmdc-berlin.de
NanoBRET™ Screening Assay: A Bioluminescence Resonance Energy Transfer (BRET)-based assay has been developed to study the interaction between PTK7 and β-catenin in living cells, enabling the screening of compounds that disrupt this specific PPI. biorxiv.org
Cell-Based Reporter Assays: These assays use cell lines engineered to express a reporter gene (e.g., luciferase) under the control of TCF/LEF response elements. nih.govnih.gov This allows for the functional screening of compounds that inhibit Wnt/β-catenin signaling.
These HTS campaigns have led to the identification of several small-molecule inhibitors, such as LF3 and various natural products, that serve as valuable tools for mechanistic studies. nih.govacs.org The integration of organoid technology with HTS is an emerging area that promises to provide more physiologically relevant models for screening peptide-based drugs targeting the Wnt/β-catenin pathway. researchgate.net
| Screening Platform | Target Interaction | Example Inhibitor/Probe | Reference |
| ELISA-like Assay | β-catenin/TCF4 | Plumbagin | discovery.csiro.au |
| AlphaScreen | β-catenin/TCF4 | LF3 | nih.govacs.orgmdc-berlin.de |
| NanoBRET™ Assay | PTK7/β-catenin | 01065, 03653 | biorxiv.org |
| Cell-Based Reporter Assay | TCF/LEF-mediated transcription | WIC1 | nih.gov |
Development of Optogenetic or Chemogenetic Tools Utilizing β-Catenin Peptide
Optogenetic and chemogenetic tools offer precise spatiotemporal control over cellular signaling pathways, surmounting limitations of traditional methods. biologists.comd-nb.infoista.ac.at These approaches have been successfully applied to manipulate the Wnt/β-catenin pathway.
Optogenetic tools use light-sensitive proteins to control the activity of signaling molecules. biologists.compnas.org The "optoWnt" system, for example, utilizes a fusion of the LRP6 receptor's intracellular domain to the light-sensitive protein Cry2. pnas.orgnih.govbiorxiv.org Blue light induces clustering of this fusion protein, mimicking Wnt-induced receptor activation and leading to the stabilization and nuclear accumulation of β-catenin. biologists.compnas.orgnih.govbiorxiv.org This allows for precise temporal control over Wnt/β-catenin signaling, enabling studies on how the dynamics of this signal influence cell fate decisions, such as neural stem cell differentiation. pnas.orgmoleculardevices.com
Chemogenetic tools , such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), allow for the manipulation of cellular activity through the administration of specific, otherwise inert, small molecules. d-nb.info While direct chemogenetic tools utilizing a β-catenin peptide are less described, the principle of using engineered receptors to control downstream signaling is well-established and could be adapted. d-nb.info A rationally designed "optochemogenetic" switch, OptochemoWnt, combines both light and chemical inputs for dual-mode control of Wnt signaling, offering enhanced precision and a solution to potential leakage from light-only systems. nih.gov
These advanced tools are invaluable for dissecting the complex roles of Wnt/β-catenin signaling in development and disease, allowing researchers to model dynamic cellular processes with high fidelity. nih.govelifesciences.org
Exploration of β-Catenin Peptide for Engineering Novel Biological Functions
The modular nature of peptides makes them excellent scaffolds for engineering novel biological functions. researchgate.net By modifying β-catenin-related peptides, researchers can create molecules with enhanced or entirely new properties.
One significant area of exploration is the development of "stapled peptides." acs.orggoogle.com This technique involves introducing a synthetic brace ("staple") into a peptide to lock it into its bioactive α-helical conformation. acs.org This modification can dramatically improve the peptide's stability, cell permeability, and binding affinity for its target. google.com Stapled peptides targeting the β-catenin/TCF interaction have been shown to effectively inhibit oncogenic Wnt signaling in cancer cells. nih.gov Furthermore, novel stapling strategies are being developed to retain the side chains of the original amino acids, potentially enhancing the efficacy of these engineered peptides. rsc.org
Another approach involves creating bifunctional peptides. These molecules are designed to bring two proteins into proximity to achieve a new biological effect. For example, a bifunctional stapled peptide could be engineered to simultaneously bind β-catenin and a ubiquitin ligase, thereby inducing the targeted degradation of β-catenin. This strategy offers a highly specific way to knock down protein levels and probe their function.
The design of peptide modulators is an iterative process that benefits from computational approaches, such as peptide docking and molecular dynamics simulations, to predict and optimize the binding and function of engineered peptides. researchgate.netresearchgate.net These engineered peptides not only serve as potential therapeutics but also as powerful research tools to create novel biological circuits and functions.
Conceptual Frameworks for Peptide-Based Research Modulators and Their Academic Utility
Peptide-based modulators are becoming increasingly important in biomedical research, bridging the gap between small molecules and larger protein therapeutics. mdpi.comnih.gov Their design and application are guided by several key conceptual frameworks.
Mimicking Natural Interaction Motifs: A primary strategy is to design peptides that mimic the binding interface of one protein in a PPI. nih.gov By creating a peptide that represents a "hotspot" of interaction on a protein like TCF4 or Axin, it's possible to create a competitive inhibitor that specifically disrupts its interaction with β-catenin. nih.govacs.org The high specificity of peptides often results in lower toxicity compared to small molecules. mdpi.com
Overcoming Limitations: A major challenge for peptide-based tools is their inherent instability and poor cell permeability. mdpi.com The conceptual framework of "peptide stapling" and other chemical modifications (e.g., triazole stapling, cyclization) directly addresses these limitations, creating robust and cell-penetrant modulators. acs.orgacs.org These modifications are crucial for their utility in cell-based assays and in vivo studies.
Expanding the "Druggable" Proteome: Many PPIs, characterized by large, flat, and dynamic interfaces, are considered "undruggable" by traditional small molecules. researchgate.net Peptides, due to their larger size and chemical diversity, can effectively target these challenging interfaces. nih.gov The development of peptide-based modulators for targets like β-catenin expands the repertoire of tools available to researchers to probe complex biological systems. nih.govtandfonline.com
Combinatorial and High-Throughput Approaches: The discovery of novel peptide modulators is accelerated by high-throughput library screening techniques. nih.govresearchgate.netbiorxiv.org Phage display, yeast display, and synthetic combinatorial libraries allow for the screening of vast numbers of peptides to identify those with the desired binding or functional properties. nih.gov
The academic utility of these peptide-based research modulators is immense. They provide highly specific tools to dissect signaling pathways, validate drug targets, and explore fundamental biological processes with a level of precision that is often unattainable with other methods. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 265669-37-2 and ensuring purity?
- Methodological Answer : Synthesis of this compound should follow peptide synthesis protocols, including solid-phase peptide synthesis (SPPS) or solution-phase methods. Post-synthesis, purity must be verified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm. Mass spectrometry (MS) should confirm molecular weight, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity. For purity thresholds, aim for ≥95% as per pharmacological standards .
Q. Which analytical techniques are essential for characterizing this compound’s structural and functional properties?
- Methodological Answer : Key techniques include:
- Spectroscopy : 1D/2D NMR (¹H, ¹³C, COSY, HSQC) to confirm peptide backbone and side-chain configurations.
- Chromatography : RP-HPLC for purity assessment under gradient elution conditions.
- Mass Spectrometry : MALDI-TOF or ESI-MS for molecular weight confirmation.
- Functional Assays : Circular dichroism (CD) to study secondary structure in solution, and surface plasmon resonance (SPR) for binding affinity to β-catenin .
Q. How should researchers design in vitro assays to assess this compound’s biological activity?
- Methodological Answer : Use cell lines with endogenous β-catenin expression (e.g., prostate cancer models like LNCaP or PC3). Design dose-response experiments (e.g., 0.1–100 µM) to measure effects on Wnt/β-catenin signaling via luciferase reporter assays. Include positive controls (e.g., Wnt3a) and negative controls (β-catenin inhibitors like PNU-74654). Quantify apoptosis using Annexin V/PI staining and validate with caspase-3/7 activity assays .
Advanced Research Questions
Q. What strategies can optimize the stability of this compound in aqueous solutions for long-term studies?
- Methodological Answer : Conduct stability studies under varying pH (4–8), temperatures (4°C, -20°C, -80°C), and buffer compositions (e.g., PBS vs. Tris-HCl). Use RP-HPLC to monitor degradation products over 1–6 months. Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life. For in vivo applications, consider encapsulation in liposomes or PEGylation to enhance bioavailability .
Q. How can researchers resolve contradictions in this compound’s reported effects across different cancer models?
- Methodological Answer : Apply contradiction analysis frameworks:
- Contextual Comparison : Compare experimental conditions (e.g., cell type, Wnt pathway activation status).
- Dose-Dependent Effects : Test lower doses (nM range) for oncogenic roles and higher doses (µM range) for pro-apoptotic effects.
- Pathway Crosstalk : Use RNA-seq or phosphoproteomics to identify compensatory pathways (e.g., AKT/mTOR) that modulate β-catenin activity. Validate findings with siRNA knockdowns of conflicting targets .
Q. What computational methods complement experimental studies of this compound’s interaction with β-catenin?
- Methodological Answer : Perform molecular dynamics (MD) simulations to model peptide-β-catenin binding kinetics. Use docking software (e.g., AutoDock Vina) to predict binding sites, validated by mutagenesis studies (e.g., alanine scanning). Integrate machine learning (e.g., AlphaFold) to predict structural perturbations in β-catenin upon peptide binding .
Q. How to integrate multi-omics data to elucidate this compound’s mechanism in signaling pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify co-regulated networks. Validate with CRISPR-Cas9 knockout models of top-ranked targets (e.g., TCF/LEF transcription factors) .
Q. What validation frameworks are recommended for confirming this compound’s target specificity in complex biological systems?
- Methodological Answer :
- Orthogonal Validation : Use isothermal titration calorimetry (ITC) for binding affinity and BioLayer Interferometry (BLI) for kinetic analysis.
- Genetic Knockdown : Compare effects in β-catenin wild-type vs. β-catenin⁻/⁻ cells.
- In Vivo Models : Test in transgenic mice with tissue-specific β-catenin overexpression. Include off-target screens (e.g., kinase profiling) to rule out non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
